molecular formula C13H10FNO4S B5663236 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid

Cat. No. B5663236
M. Wt: 295.29 g/mol
InChI Key: MEFRXIIWAJLYTB-UHFFFAOYSA-N
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Description

Sulfonyl compounds, characterized by the sulfonyl functional group attached to an aromatic ring, play a crucial role in various chemical syntheses and applications. Their unique properties and reactivity patterns make them valuable intermediates in the development of pharmaceuticals, agrochemicals, and organic materials.

Synthesis Analysis

The synthesis of sulfonyl compounds often involves direct sulfonylation reactions, where sulfonyl chlorides react with aromatic compounds in the presence of a base. Techniques such as palladium-catalyzed cross-coupling reactions have also been employed to introduce sulfonyl groups into aromatic compounds with high selectivity and efficiency (Haas et al., 1996).

Molecular Structure Analysis

The molecular structure of sulfonyl compounds is characterized by the presence of a sulfonyl group (SO2) attached to an aromatic ring. X-ray crystallography studies reveal that these compounds can form intricate molecular arrangements through hydrogen bonding and π-π interactions, contributing to their stability and reactivity (Morohashi et al., 2014).

Chemical Reactions and Properties

Sulfonyl compounds undergo various chemical reactions, including sulfonylation, reduction, and nucleophilic substitution, making them versatile intermediates in organic synthesis. Their chemical properties are influenced by the electron-withdrawing nature of the sulfonyl group, which can affect the acidity of adjacent hydrogen atoms and facilitate nucleophilic attacks (Liu et al., 2015).

Mechanism of Action

properties

IUPAC Name

3-[(3-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FNO4S/c14-10-4-2-5-11(8-10)15-20(18,19)12-6-1-3-9(7-12)13(16)17/h1-8,15H,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEFRXIIWAJLYTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To the product of Step A was added ethanol (6.4 mL) followed by a solution of NaOH (0.483 g, 12.1 mmol) in water (6.4 mL). The reaction was stirred at ambient temperature for 1 hour. To the mixture was added 1 N HCl (22.8 mL), and the mixture stirred at ambient temperature overnight. The solids were collected by filtration, washed with water (2×4 mL) and dried in a vacuum oven at 45° C. overnights to give 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.51 (bs, 1H), 10.68 (bs, 1H), 8.30 (t, J=1.8, 1H), 8.14 (dt, J=7.7, 1.4, 1H), 7.99 (ddd, J=7.8, 2.0, 1.1, 1H), 7.70 (t, J=7.8, 1H), 7.27 (m, 1H), 6.94-6.82 (m, 3H); MS (ESI) m/z 294 (M−H)−.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Quantity
22.8 mL
Type
reactant
Reaction Step Three
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To the product of Step A was added ethanol (6.4 mL) followed by a solution of NaOH (0.483 g, 12.1 mmol) in water (6.4 mL). The reaction was stirred at ambient temperature for 1 hour. To the mixture was added 1 NHCl (22.8 mL), and the mixture stirred at ambient temperature overnight. The solids were collected by filtration, washed with water (2×4 mL) and dried in a vacuum oven at 45° C. overnights to give 3-{[(3-fluorophenyl)amino]sulfonyl}benzoic acid: 1H NMR (400 MHz, DMSO-d6) δ ppm 13.51 (bs, 1H), 10.68 (bs, 1H), 8.30 (t, J=1.8, 1H), 8.14 (dt, J=7.7, 1.4, 1H), 7.99 (ddd, J=7.8, 2.0, 1.1, 1H), 7.70 (t, J=7.8, 1H), 7.27 (m, 1H), 6.94-6.82 (m, 3H); MS (ESI) m/z 294 (M−H)−.
Name
product
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
6.4 mL
Type
reactant
Reaction Step One
Name
Quantity
0.483 g
Type
reactant
Reaction Step Two
Name
Quantity
6.4 mL
Type
solvent
Reaction Step Three

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